

CNQX Disodium Salt: A Technical Guide for Neuro-Pharmacological Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *CNQX disodium salt*

Cat. No.: *B1662576*

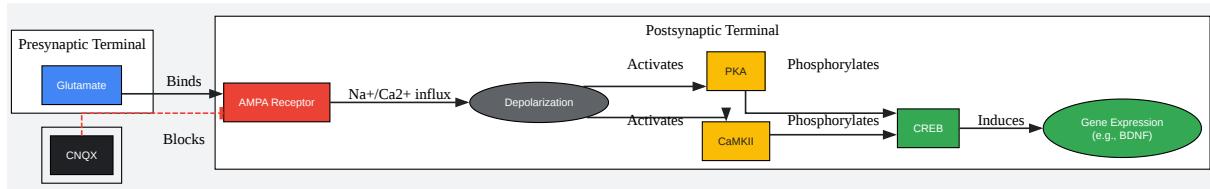
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) disodium salt, a pivotal tool in neuropharmacological research. This document outlines its chemical properties, mechanism of action, and detailed protocols for its application in experimental settings.

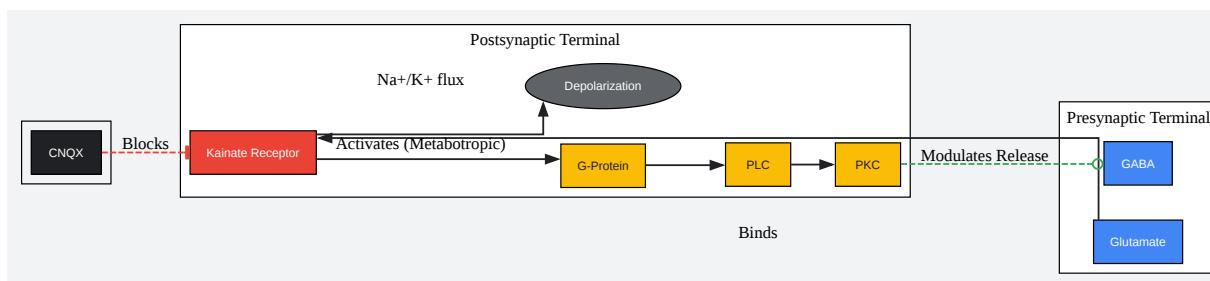
Core Compound Properties

CNQX disodium salt is a potent, competitive, and water-soluble antagonist of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.^{[1][2][3][4][5]} Its selectivity and solubility make it an invaluable asset for *in vitro* and *in vivo* studies of glutamatergic neurotransmission.


Property	Value
Molecular Weight	276.12 g/mol
Molecular Formula	C ₉ H ₂ N ₄ Na ₂ O ₄
Appearance	Solid
Solubility	Soluble in water to 25 mM
Purity	>99%
IC ₅₀ for AMPA Receptor	0.3 μM
IC ₅₀ for Kainate Receptor	1.5 μM
IC ₅₀ for NMDA Receptor (glycine site)	25 μM

Mechanism of Action: Antagonism of AMPA and Kainate Receptors

CNQX disodium salt exerts its effects by competitively binding to the glutamate binding site on AMPA and kainate receptors, thereby preventing their activation by the endogenous ligand, glutamate. This blockade of ionotropic glutamate receptors inhibits the influx of sodium and calcium ions into the postsynaptic neuron, leading to a reduction in excitatory postsynaptic potentials (EPSPs).


AMPA Receptor Signaling Pathway

The binding of glutamate to AMPA receptors triggers a conformational change that opens the ion channel, allowing for the influx of Na⁺ and, in the case of Ca²⁺-permeable AMPA receptors, Ca²⁺. This leads to depolarization of the postsynaptic membrane. Downstream signaling from AMPA receptor activation can involve various pathways, including the activation of protein kinases such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and protein kinase A (PKA), which play crucial roles in synaptic plasticity.^{[6][7]}

[Click to download full resolution via product page](#)*AMPA Receptor Signaling Pathway and CNQX Inhibition.*

Kainate Receptor Signaling Pathway

Kainate receptors, when activated by glutamate, also conduct cation currents, contributing to neuronal excitation. Beyond their ionotropic function, kainate receptors can also engage in metabotropic signaling, often through G-protein-coupled mechanisms, to modulate neurotransmitter release and neuronal excitability.^{[1][2][8][9][10]} This dual functionality adds a layer of complexity to their role in synaptic transmission.

[Click to download full resolution via product page](#)

Kainate Receptor Signaling and CNQX Inhibition.

Experimental Protocols

CNQX disodium salt is widely used in electrophysiological studies to isolate specific components of synaptic transmission. A common application is the pharmacological isolation of GABA_A receptor-mediated inhibitory postsynaptic currents (IPSCs) by blocking AMPA and kainate receptor-mediated excitatory postsynaptic currents (EPSCs).

Protocol: Pharmacological Isolation of Evoked EPSCs and Blockade by CNQX using Whole-Cell Patch-Clamp Electrophysiology

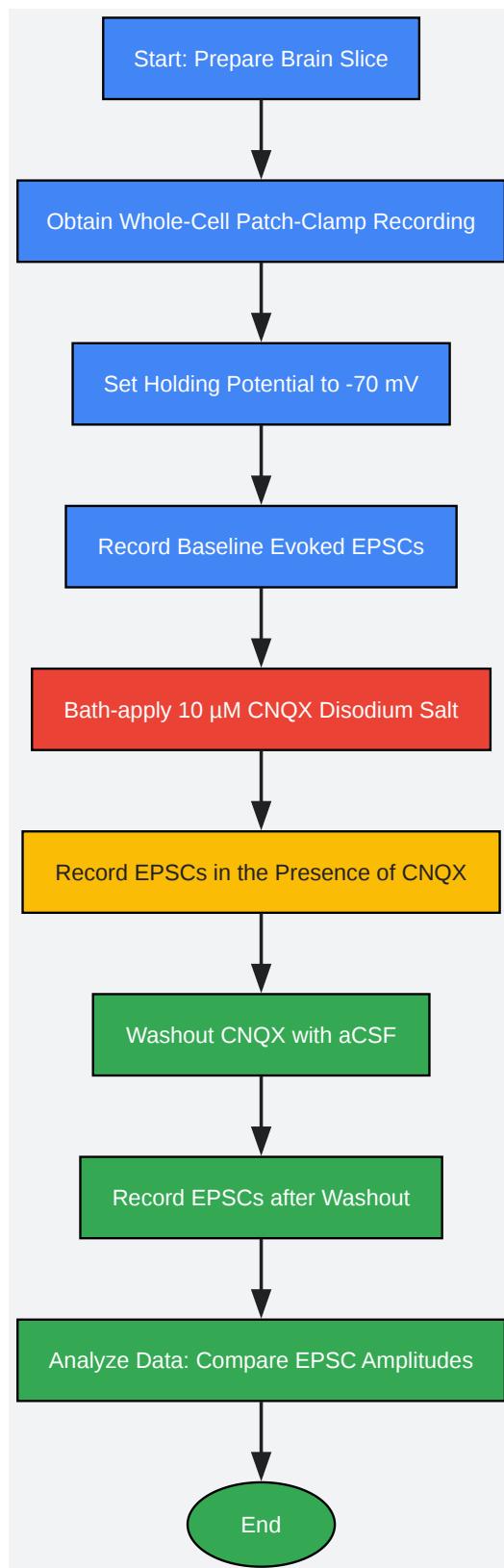
This protocol details the steps to record evoked EPSCs from a neuron in a brain slice and demonstrate their blockade by **CNQX disodium salt**.

1. Slice Preparation:

- Prepare acute brain slices (300-400 μm thick) from the desired brain region (e.g., hippocampus or cortex) using a vibratome in ice-cold, oxygenated slicing solution.

2. Solutions:

- Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 D-glucose. Equilibrate with 95% O₂ / 5% CO₂.
- Internal Solution (for recording pipette) (in mM): Composition can vary, but a typical Cs⁺-based solution for voltage-clamp recordings of EPSCs is: 130 Cs-Methanesulfonate, 10 HEPES, 10 Phosphocreatine, 5 QX-314 (to block voltage-gated sodium channels), 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.


3. Recording Setup:

- Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF.

- Obtain a whole-cell patch-clamp recording from a target neuron under visual guidance (e.g., DIC microscopy).
- To isolate excitatory currents, a GABA_A receptor antagonist (e.g., 10 μ M bicuculline or 50 μ M picrotoxin) can be added to the aCSF.

4. Data Acquisition:

- Voltage-clamp the neuron at a holding potential of -70 mV. At this potential, NMDA receptor channels are largely blocked by Mg²⁺.
- Place a stimulating electrode near the patched neuron to evoke synaptic responses.
- Deliver brief electrical pulses to stimulate presynaptic fibers and record the resulting EPSCs. Establish a stable baseline of evoked EPSCs.
- Prepare a stock solution of **CNQX disodium salt** in water.
- Bath-apply **CNQX disodium salt** at a concentration of 10 μ M to the aCSF.
- Continue to evoke and record EPSCs. The amplitude of the AMPA/kainate receptor-mediated EPSCs should be significantly reduced or completely abolished in the presence of CNQX.
- To confirm the effect is reversible, a washout period with CNQX-free aCSF can be performed.

[Click to download full resolution via product page](#)

Workflow for Characterizing CNQX Antagonism.

Conclusion

CNQX disodium salt remains a cornerstone pharmacological tool for the study of excitatory neurotransmission. Its well-characterized antagonism of AMPA and kainate receptors allows for the precise dissection of glutamatergic circuits and the investigation of their roles in synaptic plasticity, learning, and memory, as well as in various neuropathological conditions. The protocols and pathways described herein provide a foundational framework for the effective application of **CNQX disodium salt** in neuroscience research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Kainate receptor - Wikipedia [en.wikipedia.org]
- 2. Metabotropic actions of kainate receptors in the control of GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CNQX | AMPA / kainate antagonist | Hello Bio [helloworld.bio]
- 4. researchgate.net [researchgate.net]
- 5. CNQX (Cyanquinaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 6. mdpi.com [mdpi.com]
- 7. AMPA receptor regulation during synaptic plasticity in hippocampus and neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic actions of kainate receptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ionotropic and metabotropic kainate receptor signalling regulates Cl⁻ homeostasis and GABAergic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CNQX Disodium Salt: A Technical Guide for Neuro-Pharmacological Research]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1662576#cnqx-disodium-salt-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com